molecular formula C6H14O B166775 tert-Butyl ethyl ether CAS No. 637-92-3

tert-Butyl ethyl ether

Cat. No.: B166775
CAS No.: 637-92-3
M. Wt: 102.17 g/mol
InChI Key: NUMQCACRALPSHD-UHFFFAOYSA-N
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Description

tert-Butyl ethyl ether: , also known as ethyl tert-butyl ether, is an organic compound with the chemical formula C6H14O. It is a clear, colorless liquid with a characteristic ether-like odor. This compound is commonly used as an oxygenate additive in gasoline to improve combustion efficiency and reduce emissions of carbon monoxide and unburned hydrocarbons .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl ethyl ether is typically synthesized through the Williamson ether synthesis . This method involves the reaction of sodium tert-butoxide with ethyl bromide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic tert-butoxide ion attacks the electrophilic carbon in ethyl bromide, resulting in the formation of this compound .

Industrial Production Methods: Industrially, this compound is produced by the acidic etherification of isobutylene with ethanol. This reaction is carried out at temperatures ranging from 30 to 110°C and pressures between 0.8 to 1.3 MPa, using an acidic ion-exchange resin as a catalyst . The process involves fixed-bed reactors, such as tube bundle or circulation reactors, where the reflux can be optionally cooled .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl ether primarily undergoes acidic cleavage reactions. When treated with strong acids like hydrobromic acid or hydroiodic acid, the ether bond is cleaved, resulting in the formation of alcohol and alkyl halide products . The reaction mechanism can proceed via S_N2 or S_N1 pathways, depending on the nature of the substituents attached to the ether .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

tert-Butyl ethyl ether can be compared with other similar compounds, such as:

Uniqueness: this compound is unique in its ability to provide air quality benefits similar to ethanol while being less challenging technically and logistically. Unlike ethanol, it does not induce the evaporation of gasoline, which helps in reducing smog formation .

Properties

IUPAC Name

2-ethoxy-2-methylpropane
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InChI

InChI=1S/C6H14O/c1-5-7-6(2,3)4/h5H2,1-4H3
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InChI Key

NUMQCACRALPSHD-UHFFFAOYSA-N
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Canonical SMILES

CCOC(C)(C)C
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Molecular Formula

C6H14O
Record name 2-METHYL-2-ETHOXYPROPANE
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DSSTOX Substance ID

DTXSID0025604
Record name Ethyl t-butyl ether
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Molecular Weight

102.17 g/mol
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Physical Description

2-methyl-2-ethoxypropane is a clear light yellow liquid. (NTP, 1992), Gas or Vapor; Liquid, Colorless, pale yellow liquid with an unpleasant terpene-like odor; extremely flammable; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear light yellow liquid.
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Boiling Point

163.6 °F at 760 mmHg (NTP, 1992), 72.6 °C, 70-73 °C, 163.6 °F
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Flash Point

-3 °F (NTP, 1992), -19 °C (-2 °F) - closed cup, -19 °C c.c., -3 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, In water, 1.2X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 1.2 (poor)
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Density

0.7519 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.736 g/cu cm at 25 °C, Relative density (water = 1): 0.75, 0.7519
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Vapor Density

Relative vapor density (air = 1): 3.5
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Vapor Pressure

10 mmHg at 77 °F ; 185 mmHg at 122 °F; 447 mmHg at 158 °F (NTP, 1992), 124.0 [mmHg], 124 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 12.8, 10 mmHg
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Color/Form

Liquid

CAS No.

637-92-3
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Melting Point

-137 °F (NTP, 1992), -94 °C, -137 °F
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ethyl ether
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tert-Butyl ethyl ether
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tert-Butyl ethyl ether
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tert-Butyl ethyl ether
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tert-Butyl ethyl ether
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tert-Butyl ethyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.